Sodium thiazole-2-sulfinate Sodium thiazole-2-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399704
InChI: InChI=1S/C3H3NO2S2.Na/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1
SMILES:
Molecular Formula: C3H2NNaO2S2
Molecular Weight: 171.18 g/mol

Sodium thiazole-2-sulfinate

CAS No.:

Cat. No.: VC17399704

Molecular Formula: C3H2NNaO2S2

Molecular Weight: 171.18 g/mol

* For research use only. Not for human or veterinary use.

Sodium thiazole-2-sulfinate -

Specification

Molecular Formula C3H2NNaO2S2
Molecular Weight 171.18 g/mol
IUPAC Name sodium;1,3-thiazole-2-sulfinate
Standard InChI InChI=1S/C3H3NO2S2.Na/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1
Standard InChI Key RVSNWXXCRDGEOD-UHFFFAOYSA-M
Canonical SMILES C1=CSC(=N1)S(=O)[O-].[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Sodium thiazole-2-sulfinate features a benzothiazole moiety—a bicyclic structure comprising a benzene ring fused to a thiazole ring—and a sulfinate group (-SO₂⁻) bound to a sodium counterion. The thiazole ring contains nitrogen and sulfur heteroatoms, which contribute to its electronic properties and reactivity. The sulfinate group enhances solubility in polar solvents and participates in redox reactions, making the compound a versatile intermediate.

Key Structural Data:

PropertyValue
Molecular FormulaC₇H₄NNaO₂S₂
Molecular Weight221.2 g/mol
IUPAC NameSodium 1,3-benzothiazole-2-sulfinate
SMILESC1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+]
InChI KeyKDCSNKDGAOHZMO-UHFFFAOYSA-M

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of sodium thiazole-2-sulfinate typically involves the reaction of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by sulfination. For example:

  • Condensation: 2-Aminobenzenethiol reacts with acetyl chloride to form a thiazolidine intermediate.

  • Oxidation: The intermediate undergoes oxidation with hydrogen peroxide to yield thiazole-2-sulfinic acid.

  • Neutralization: Treatment with sodium hydroxide produces the sodium salt.

Green Chemistry Innovations

Industrial protocols have shifted toward sustainable methods:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while improving yield (e.g., 85% yield in 15 minutes at 150°C).

  • Visible-Light Photocatalysis: Utilizes ruthenium or iridium catalysts to drive sulfination under mild conditions, minimizing waste .

Comparative Synthesis Data:

MethodYield (%)Time (min)Temperature (°C)
Conventional72240100
Microwave-Assisted8515150
Photocatalytic783025

These advances align with green chemistry principles by reducing energy consumption and hazardous byproducts .

Chemical Reactivity and Functionalization

Sulfinate Group Reactivity

The sulfinate group (-SO₂⁻) acts as a nucleophile, participating in:

  • Alkylation: Reacts with alkyl halides to form sulfones.

  • Oxidation: Converts to sulfonamides or sulfonic acids under oxidative conditions.

  • Cross-Coupling: Engages in palladium-catalyzed couplings to introduce aryl or alkenyl groups.

Thiazole Ring Modifications

The electron-deficient thiazole ring undergoes electrophilic substitutions at the 5-position and nucleophilic attacks at the 2-position:

  • Nitration: Introduces nitro groups for explosive precursors.

  • Halogenation: Bromine or chlorine adds to the ring for pharmaceutical intermediates .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antioxidant Agents: Modified derivatives target oxidative stress-related diseases .

  • Anticancer Drugs: Functionalized thiazoles inhibit kinase pathways in tumor cells .

Material Science

  • Conductive Polymers: Sulfinate groups enhance electron transport in polythiophenes.

  • Coordination Complexes: Binds transition metals (e.g., Cu²⁺) for catalytic applications.

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